2-Amino-4-(methylsulfonyl)phenol

Catalog No.
S661017
CAS No.
98-30-6
M.F
C7H9NO3S
M. Wt
187.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(methylsulfonyl)phenol

CAS Number

98-30-6

Product Name

2-Amino-4-(methylsulfonyl)phenol

IUPAC Name

2-amino-4-methylsulfonylphenol

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3

InChI Key

SFLMBHYNCSYPOO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)N

solubility

1 to 5 mg/mL at 72° F (NTP, 1992)

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)N
  • Organic synthesis

    2-Amino-4-(methylsulfonyl)phenol possesses an amino group and a sulfonyl group, which are both reactive functional groups commonly used in organic synthesis. Researchers might explore its use as a starting material or intermediate in the synthesis of more complex molecules [].

  • Analytical chemistry

    The presence of the amino and sulfonyl groups might make 2-Amino-4-(methylsulfonyl)phenol detectable using various analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) []. Research might involve developing methods for its detection and quantification in mixtures.

  • Material science

    Sulfonyl groups can participate in hydrogen bonding, which can influence the physical properties of materials. Researchers might investigate the use of 2-Amino-4-(methylsulfonyl)phenol in the development of new materials with specific functionalities [].

2-Amino-4-(methylsulfonyl)phenol, with the chemical formula C7H9NO3S and a molecular weight of 187.22 g/mol, is an aromatic amine and phenol derivative. It appears as a gray to brown crystalline powder, slightly soluble in water, and has a melting point ranging from 156.0 to 160.0 °C . The compound features a methylsulfonyl group attached to the phenolic structure, which contributes to its unique chemical properties.

  • Acid-Base Reactions: It can act as a base, neutralizing acids to form salts and water. This exothermic reaction releases heat, which can initiate further reactions or polymerizations .
  • Sulfonation: The phenolic hydroxyl group makes it susceptible to sulfonation reactions, particularly with strong acids like sulfuric acid .
  • Nitration: It can undergo nitration, even with dilute nitric acid, due to its phenolic nature .

The synthesis of 2-Amino-4-(methylsulfonyl)phenol can be achieved through several methods:

  • Direct Amination: Reacting 4-methylsulfonylphenol with ammonia or amines under controlled conditions.
  • Reduction Reactions: Starting from nitro derivatives of methylsulfonylphenol and reducing them using catalytic hydrogenation or other reducing agents.
  • Sulfonation of Aminophenols: Introducing the methylsulfonyl group onto an amino-substituted phenol through sulfonation reactions .

2-Amino-4-(methylsulfonyl)phenol has several applications across various fields:

  • Pharmaceutical Industry: It may serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
  • Dyes and Pigments: The compound can be utilized in dye formulations due to its chromophoric properties.
  • Analytical Chemistry: It can be used as a reagent for detecting certain metal ions or as part of analytical assays .

Several compounds share structural similarities with 2-Amino-4-(methylsulfonyl)phenol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminophenolAmino group at the ortho positionLacks the methylsulfonyl group
4-MethylphenolMethyl group at para positionDoes not contain an amino group
SulfanilamideAmino and sulfonamide groupsUsed primarily as an antibiotic
3-Amino-4-hydroxyphenyl methyl sulfoneHydroxy and amino groups at different positionsExhibits different reactivity due to hydroxyl placement

The uniqueness of 2-Amino-4-(methylsulfonyl)phenol lies in its combination of both amino and methylsulfonyl functionalities on a phenolic ring, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Physical Description

2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992)

XLogP3

0.4

Melting Point

189 to 190 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

98-30-6

Wikipedia

2-Amino-4-(methylsulfonyl)phenol

General Manufacturing Information

Phenol, 2-amino-4-(methylsulfonyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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